Cerium(III) citrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H5CeO7 |
|---|---|
Molecular Weight |
329.22 g/mol |
IUPAC Name |
cerium(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Ce/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI Key |
DLNAGPYXDXKSDK-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ce+3] |
Origin of Product |
United States |
Synthesis and Methodologies for Cerium Iii Citrate
Precursor Chemistry and Selection in Cerium(III) Citrate (B86180) Synthesis
The foundation of cerium(III) citrate synthesis lies in the choice of its fundamental components: a cerium(III) salt and citric acid. The properties of these precursors significantly influence the reaction pathway and the final product.
Commonly utilized precursors for introducing the cerium(III) ion include cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and cerium(III) nitrate (B79036) hydrate (B1144303) (Ce(NO₃)₃·xH₂O). fishersci.co.ukwikipedia.orgwikipedia.org These salts are chosen for their solubility in aqueous and alcoholic solutions, facilitating a homogeneous reaction environment. fishersci.co.ukwikipedia.orgnanoshel.com Cerium(III) chloride heptahydrate, a white, hygroscopic solid, is readily soluble in water and alcohols. wikipedia.orgnanoshel.com Similarly, cerium(III) nitrate hexahydrate is a common and accessible source of cerium(III) ions. wikipedia.orgereztech.com The choice between these salts can impact the resulting this compound complex, a factor that will be explored further.
Citric acid (C₆H₈O₇) is a naturally occurring tricarboxylic acid that plays a crucial role in the synthesis of this compound. smolecule.comwikipedia.org It acts as a chelating agent, meaning it can bind to the cerium(III) ion through multiple coordination sites. wikipedia.orgresearchgate.net Specifically, its three carboxylate groups and one hydroxyl group can all participate in forming a stable complex with the metal ion. wikipedia.org This multidentate coordination is known as the chelate effect and results in a more stable complex than if the ligands were monodentate. wikipedia.org Beyond complex formation, citric acid also functions as a stabilizer, preventing the uncontrolled growth and agglomeration of particles, which is particularly important in the synthesis of nanoscale materials. nih.govnih.gov The interaction between cerium(III) ions and citric acid can lead to the formation of various complex species in solution. tesisenred.nettdx.cat
Established Synthetic Routes for this compound
Several well-established methods are employed for the synthesis of this compound, each offering distinct advantages in terms of particle size control, morphology, and reaction conditions.
Hydrothermal synthesis is a method that utilizes high temperatures and pressures in an aqueous solution to facilitate the reaction. smolecule.comresearchgate.net In the context of this compound, this technique involves reacting a cerium(III) salt with citric acid in a sealed vessel, typically an autoclave. researchgate.netopticsjournal.net The elevated conditions promote the formation of crystalline nanoparticles with controlled size and morphology. nih.govresearchgate.net The use of citric acid as a protective agent in this method is particularly effective in preventing particle agglomeration, leading to well-dispersed nanoparticles, often under 5 nm in size. nih.govresearchgate.net A typical procedure involves mixing aqueous solutions of a cerium(III) salt and citric acid and then subjecting the mixture to hydrothermal treatment. researchgate.netmdpi.com
Interactive Data Table: Hydrothermal Synthesis Parameters
| Parameter | Typical Range/Value | Significance | Source |
| Temperature | 95 - 160 °C | Influences crystallinity and particle size | opticsjournal.netmdpi.com |
| Time | 12 - 24 hours | Affects reaction completion and crystal growth | opticsjournal.netmdpi.com |
| Precursor Concentration | 0.1 - 1.0 M | Impacts nucleation and growth rates | researchgate.net |
| pH | Often adjusted to be basic | Can influence the final product's properties | tesisenred.net |
Precipitation from aqueous solutions is another widely used and relatively simple method for synthesizing this compound. smolecule.commdpi.com This technique involves mixing aqueous solutions of a cerium(III) salt and a citrate salt (like trisodium (B8492382) citrate) or citric acid under controlled conditions, leading to the precipitation of this compound. smolecule.comgoogle.com The process typically includes dissolving the cerium salt and the citrate source in water separately, followed by mixing the two solutions. google.com The pH of the reaction mixture is often adjusted to optimize the precipitation process. google.com After precipitation, the solid product is collected by filtration, washed to remove impurities, and then dried. smolecule.comgoogle.com
Interactive Data Table: Precipitation Method Parameters
| Parameter | Typical Range/Value | Significance | Source |
| Cerium Salt | Cerous Nitrate, Cerous Sulfate, Cerium(II) Chloride | Choice of anion can affect product | google.com |
| Citrate Source | Trisodium Citrate, Ammonium (B1175870) Citrate | Provides the citrate ligand | google.com |
| pH | 3.5 - 5 | Critical for controlling precipitation | google.com |
| Stirring Time | 0.5 - 3 hours | Ensures homogeneous mixing | google.com |
| Aging Time | 6 - 10 hours | Allows for crystal growth and stabilization | google.com |
Sol-Gel Fabrication Techniques
The sol-gel method is a versatile wet-chemical process for synthesizing solid materials from a chemical solution. mdpi.com In the context of cerium compounds, this process typically involves the hydrolysis and condensation of precursors, such as cerium nitrate, to form a "sol" (a colloidal suspension of solid particles in a liquid). nih.gov This sol then undergoes further processing to form a "gel," a solid three-dimensional network enclosing the liquid phase. nih.govrsc.org
For the synthesis of cerium-based materials, citric acid is often employed as a chelating agent. rsc.org It forms stable complexes with cerium ions, which can help to control the hydrolysis and condensation rates, thereby influencing the structure and properties of the final product. nih.gov The process can be adapted for various applications, including the creation of thin films and powders. mdpi.com A mechanochemical method combined with the sol-gel process has also been reported, where hydrous cerium(III) chloride and citric acid are reacted, followed by calcination to produce cerium dioxide nanoparticles. worldscientific.com
Polymerized Complex Methods in Non-Aqueous Media
The polymerized complex method (PCM), a variation of the sol-gel technique, is utilized to synthesize complex oxide materials. researchgate.net This method often employs a non-aqueous solvent, such as ethylene (B1197577) glycol, along with a chelating agent like citric acid. researchgate.net In a typical process, metal salts are dissolved in the solvent with citric acid, forming metal-citrate chelate complexes. rsc.org
Subsequent heating initiates a polyesterification reaction between the citric acid and ethylene glycol, resulting in a polymeric resin that entraps the metal ions in a homogeneous distribution. rsc.org This resin is then subjected to heat treatment to pyrolyze the organic components, yielding the desired metal oxide. rsc.org Research has shown that cerium citric complexes can be synthesized in ethylene glycol solutions under conditions similar to those used in the polymerized complex method. researchgate.net Studies have indicated that complexes of Ce(III) can be prepared at lower temperatures, around 40°C. researchgate.net
Synthesis via Cerium Carbonate Precursors
Cerium(III) carbonate is a common precursor for the synthesis of other cerium compounds. samaterials.com It can be produced by reacting a cerium salt, such as cerium chloride or cerium nitrate, with a carbonate source like sodium carbonate. samaterials.com One documented method involves dissolving cerium carbonate in a mixture of water and nitric acid to create a cerium(III) nitrate solution, which can then be used in subsequent precipitation reactions. Another approach involves the direct reaction of cerium carbonate with citric acid to form cerium citrate complexes. ustb.edu.cn This method has been used to synthesize ceria by adding cerium carbonate to a citric acid solution. ustb.edu.cn
Parameters Governing this compound Formation
The formation of this compound is highly dependent on several key reaction parameters. These factors, including pH, temperature, reaction time, and reactant concentrations, significantly influence the complexation, precipitation, and final properties of the compound.
Influence of pH and Alkalinity on Complexation and Precipitation
The pH of the reaction medium plays a critical role in the formation of cerium citrate complexes. The degree of complexation between cerium ions and citrate is influenced by the acidity of the solution. acs.org At lower pH values, the citrate molecule is more likely to be protonated, which can affect its chelation with cerium ions. rsc.org Conversely, as the pH increases, deprotonation of citric acid's carboxylic acid groups enhances its ability to form stable complexes with Ce(III).
However, at higher pH levels, there is a risk of precipitating cerium hydroxide (B78521), which can compete with the formation of cerium citrate. researchgate.net Studies have shown that Ce(III) begins to precipitate out of solution as cerium hydroxide at a pH of around 7. researchgate.net The composition of the resulting cerium citrate precursor can also be affected by pH. For instance, research has indicated that with increasing pH, the proportion of different cerium citrate species, such as Ce(H2Cit)3 and CeCit, can change. ustb.edu.cn
Table 1: Effect of pH on Precursor Composition ustb.edu.cn This table illustrates the change in elemental composition of cerium citrate precursors with varying pH.
| pH | C Content (%) | H Content (%) | O Content (%) | Ce Content (%) |
|---|---|---|---|---|
| 3.5 | Decreasing | Decreasing | Decreasing | Increasing |
| 4.5 | Decreasing | Decreasing | Decreasing | Increasing |
| 5.5 | Decreasing | Decreasing | Decreasing | Increasing |
| 6.5 | Decreasing | Decreasing | Decreasing | Increasing |
Reaction Temperature and Time Dependence
Reaction temperature and duration are crucial parameters in the synthesis of cerium citrate. Temperature can affect the rate of complexation and the crystallinity of the resulting product. For instance, in the polymerized complex method, heating is necessary to drive the polyesterification reaction. rsc.org Studies on the synthesis of ceria nanoparticles via a complex-precipitation route using citric acid have been conducted at a constant temperature of 60°C for 30 minutes. ustb.edu.cn
The calcination temperature, a post-synthesis heat treatment step, also significantly impacts the properties of the final cerium oxide product derived from a cerium citrate precursor. Increasing calcination temperature generally leads to an increase in particle size and a decrease in surface area. worldscientific.comresearchgate.net For example, one study found that ceria powders calcined at 400°C had the maximum specific surface area, while those calcined at 500°C showed a desirable average particle size for polishing applications. worldscientific.com The duration of the reaction or aging time can also influence the characteristics of the synthesized particles. researchgate.net
Concentration Ratios of Reactants and Stabilizers
The molar ratio of reactants, specifically the ratio of the cerium salt to the citric acid (acting as both a complexing agent and stabilizer), is a determining factor in the synthesis of cerium citrate. ustb.edu.cn Varying this ratio can influence the composition of the precursor and the properties of the final material. ustb.edu.cn For example, in the synthesis of ceria nanoparticles, different molar ratios of citric acid to Ce3+ (n value) were investigated, with values of 0.25, 0.5, 0.75, and 1 being used. ustb.edu.cn It was observed that at a constant pH, increasing the n value led to an increase in the carbon, hydrogen, and oxygen content of the precursor, while the cerium content decreased. ustb.edu.cn
The concentration of stabilizers, such as citric acid and EDTA, also plays a role in controlling the properties of the resulting nanoparticles. semanticscholar.org The ratio of these stabilizers can affect the enzyme-mimetic activity of the synthesized cerium oxide nanoparticles. semanticscholar.org The choice of precursor salt and its concentration can also impact the final product. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cerium(III) chloride |
| Cerium(III) nitrate |
| Cerium carbonate |
| Cerium dioxide |
| Citric acid |
| Sodium carbonate |
| Nitric acid |
| Ethylene glycol |
| EDTA (Ethylenediaminetetraacetic acid) |
| Cerium hydroxide |
| Ce(H2Cit)3 |
| CeCit |
Role of Post-Synthesis Purification (e.g., Dialysis)
Post-synthesis purification is a critical step in the preparation of cerium-citrate compounds, particularly in the form of citrate-stabilized cerium oxide nanoparticles, to ensure the removal of contaminants and enhance product stability. Dialysis is a widely employed and effective technique for this purpose. The primary objective of dialysis in this context is to eliminate unreacted precursors, such as free cerium ions, and other reaction components not integrated into the final nanoparticle structure. nih.goviaea.org The removal of unreacted cerium is particularly important as these free ions could contribute to unintended biological effects, distinct from those of the nanoparticle form. iaea.orgresearchgate.net
The purification process often involves dialyzing the synthesized product against solutions like citric acid or water. nih.gov Dialysis against an iso-osmotic citric acid solution, for instance, serves a dual purpose: it removes unwanted reaction components and simultaneously helps to coat the nanoceria particles with citrate, which acts as a stabilizing agent to create a stable aqueous dispersion. nih.govresearchgate.net This citrate coating can halt further particle growth and aggregation, contributing to a longer shelf life for the dispersion. iaea.orgresearchgate.net
Research findings highlight the efficacy of dialysis in producing a pure and stable final product. In one study, citrate-coated nanoceria was purified by dialysis five times for 12-hour intervals against iso-osmotic citric acid. nih.gov Subsequent dialysis against water demonstrated the stability of the purified product, with only approximately 0.1% of the cerium in the nanoceria diffusing into the water over a 24-hour period. nih.gov This indicates that the citrate is strongly bound to the nanoparticle surface. The process effectively maintains a stable nanoparticle dispersion without requiring isolation of the nanoparticles through methods like precipitation. google.com
The impact of purification via dialysis is also evident in the physical characteristics of the nanoparticles. Characterization studies have been conducted to determine properties like particle size and morphology of the dialyzed product.
| Characteristic | Measurement | Source |
| Primary Particle Diameter | 4.2 nm | researchgate.net |
| Hydrodynamic Diameter (Post-Dialysis) | 10.8 nm | researchgate.net |
| Estimated Particles per Agglomerate | 5.7 | researchgate.net |
| Citrate Coating Density | 2.8 molecules/nm² | researchgate.net |
This table presents data from characterization studies performed on citrate-coated cerium oxide nanoparticles following purification by dialysis.
Advanced Characterization of Cerium Iii Citrate Formulations
Spectroscopic Analysis of Cerium(III) Citrate (B86180) Complexes
Spectroscopic techniques are indispensable for elucidating the intricate details of cerium(III) citrate's chemical structure and behavior in various formulations.
Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Functional Groups and Bonding Modes
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the citrate ligand and understanding how they interact with the cerium(III) ion. The coordination of citrate to cerium(III) leads to characteristic shifts in the vibrational frequencies of the carboxyl and hydroxyl groups.
In the analysis of cerium-citrate complexes, the FTIR spectra reveal important information about the bonding modes. researchgate.net For instance, the deprotonation of the alcoholic OH-groups of the citrate ligands during complex formation can be confirmed by changes in the corresponding IR spectral bands. researchgate.net When citric acid is used as a capping agent for cerium oxide nanoparticles, FTIR can detect the presence of C-H stretching vibrations from the citric acid molecules on the nanoparticle surface. malayajournal.org Specifically, bands around 2924 cm⁻¹ and 2980 cm⁻¹ are assigned to the symmetric stretching vibration of C-H. malayajournal.org The presence of a broad band around 3400 cm⁻¹ often indicates the O-H stretching frequency, suggesting the presence of residual water or hydroxyl groups. malayajournal.orgacs.org A band around 744 cm⁻¹ can confirm the Ce-O bond. researchgate.net
The interaction between cerium and the carboxylate groups of citrate results in shifts of the asymmetric and symmetric stretching vibrations of the COO⁻ groups. For example, in a Ce-EDTA complex, a related carboxylate-containing ligand, the C=O stretching vibration of the carboxyl group shifts from 1692 cm⁻¹ to 1665 cm⁻¹ upon complexation with Ce³⁺. rsc.org In studies of citrate-coated cerium oxide nanoparticles, it has been suggested that citrate complexation with the nanoceria surface involves the central carboxyl group and possibly one of its terminal carboxyl groups. researchgate.netuky.edu
Table 1: Selected FTIR Peak Assignments for Cerium-Citrate and Related Complexes
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 | O-H stretching (water/hydroxyl) | malayajournal.orgacs.org |
| 2980, 2924 | Symmetric C-H stretching (citrate) | malayajournal.org |
| 1665 | C=O stretching (coordinated carboxylate) | rsc.org |
| 1326 | CH₂ bending vibration | malayajournal.org |
| ~744 | Ce-O stretching | researchgate.net |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FTIR, offering a vibrational fingerprint of the this compound complex. It is particularly useful for studying the structure of cerium-based materials in both solid and solution states.
In the context of cerium oxide nanoparticles synthesized with citrate, Raman spectroscopy is crucial for confirming the formation of the CeO₂ lattice. A prominent peak around 460-465 cm⁻¹ is characteristic of the F₂g symmetric stretching mode of the Ce-O₈ vibrational unit in the fluorite structure of ceria. nih.govacs.org The position and shape of this peak can provide information about particle size and the presence of defects. nih.gov
Furthermore, Raman spectroscopy can detect the presence of residual precursors or ligands. For instance, in cerium oxide nanoparticles synthesized from cerium nitrate (B79036), a band at approximately 1044 cm⁻¹ may indicate the presence of residual nitrate. nih.gov For citrate-coated nanoparticles, specific Raman signals can be attributed to the citrate molecule, although these may be less intense than the strong CeO₂ lattice mode. researchgate.netuky.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation of Citrate Binding
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for determining the detailed structure of this compound complexes in solution. researchgate.net The paramagnetic nature of the Ce(III) ion can lead to significant shifts and broadening of the NMR signals of the citrate ligand, providing valuable information about the binding sites and the proximity of different protons and carbons to the metal center. escholarship.org
In ¹H NMR studies, the signals of the citrate protons experience shifts upon complexation with Ce(III). researchgate.net For instance, the ¹H NMR spectrum of sodium acetate (B1210297) shows a single peak that shifts and broadens in the presence of Ce(III), with the effect increasing with higher metal concentrations. researchgate.net This paramagnetic shifting and broadening can be used to probe the coordination environment of the cerium ion. In more complex systems, such as Ce(III) complexes with macrocyclic ligands bearing alcohol groups, ¹H NMR can be used to assign the chemical shifts of the alcohol protons and study their exchange with bulk water. nih.gov
¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the citrate ligand. researchgate.net Solid-state ¹³C CP MAS NMR has been used to study the composition and structure of cerium-citrate complexes, confirming the deprotonation of some of the alcoholic OH-groups of the citrate ligands during complex formation. researchgate.netresearchgate.net For citrate-coated cerium oxide nanoparticles, ¹³C solid-state NMR can help identify the surface citrate bonding structure. researchgate.netuky.edu
UV-Vis Absorption Spectroscopy for Electronic Transitions and Complex Formation
UV-Vis absorption spectroscopy is employed to study the electronic transitions within the this compound complex and to monitor its formation and speciation in solution. The Ce(III) ion exhibits characteristic f-d electronic transitions in the UV region.
The absorption spectrum of the hydrated Ce³⁺ ion typically shows a maximum around 250 nm (40,000 cm⁻¹). acs.org Upon complexation with citrate, changes in the position and intensity of these absorption bands are observed, indicating the formation of the cerium-citrate complex. csic.es The appearance of isosbestic points in the spectra as the citrate concentration is varied suggests an equilibrium between different species in solution. acs.org
For cerium oxide nanoparticles, UV-Vis spectroscopy can provide information about the oxidation state of cerium. The absorption peak range of 230–260 nm is often associated with a predominance of the Ce³⁺ state, while the 300–400 nm range corresponds to the Ce⁴⁺ state. researchgate.net In studies of citrate-stabilized cerium oxide nanoparticles, an absorption peak at 308 nm has been observed, suggesting a significant presence of Ce³⁺. researchgate.net The optical band gap of cerium-based nanomaterials can also be determined from their UV-Vis absorption spectra. scielo.br
Table 2: UV-Vis Absorption Maxima for Cerium Species
| Species | Wavelength (nm) | Notes | Reference |
| Hydrated Ce³⁺ | 250 | f-d transition | acs.org |
| Ce-citrate-6 particles | 308 | Predominantly Ce³⁺ state | researchgate.net |
| Ce(NO₃)₃ | 265 | In ethanolic solution | researchgate.net |
Time-Resolved Laser-Induced Fluorescence Spectroscopy for Lanthanide/Actinide Citrate Speciation
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive technique used to study the speciation of fluorescent metal ions, including lanthanides like cerium(III). researchgate.net TRLFS can differentiate between various chemical species in solution by analyzing their distinct fluorescence emission spectra and decay lifetimes. researchgate.net
While cerium(III) itself has a weak luminescence in aqueous solution, TRLFS studies often use other fluorescent lanthanides like europium(III) or actinides like curium(III) as probes to understand the complexation behavior of trivalent f-elements with citrate. hzdr.de These studies are relevant as citrate complexes are a dominant form of trivalent lanthanides and actinides under certain biological conditions. researchgate.net TRLFS can provide speciation information at very low concentrations, which is crucial for understanding the behavior of these elements in biological and environmental systems. hzdr.depnnl.gov The technique has been used to investigate the chemical speciation of trivalent f-elements in simulated digestive juices, highlighting the importance of organic species in complex biological media. hzdr.de
Morphological and Structural Characterization of this compound and Derived Nanomaterials
The morphology and crystal structure of solid-state this compound and, more commonly, cerium oxide nanomaterials derived using citrate as a capping or structure-directing agent, are critical to their properties and applications. Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD) are routinely used for this purpose.
Citrate-coated cerium oxide nanoparticles synthesized via hydrothermal methods have been characterized as hexagonal primary particles with diameters around 4.2 nm. researchgate.netuky.edu These primary particles can form agglomerates with a hydrodynamic diameter of approximately 10.8 nm. researchgate.netuky.edu TEM analysis of cerium oxide nanoparticles synthesized using dibasic ammonium (B1175870) citrate has revealed the formation of nanorods. rsc.org In other preparations, spherical nanoparticles with sizes ranging from 3-5 nm have been observed. mdpi.comnih.gov
X-ray diffraction (XRD) is used to determine the crystal structure and crystallite size of these nanomaterials. For cerium oxide nanoparticles, XRD patterns typically confirm a face-centered cubic (FCC) fluorite structure. malayajournal.orgmdpi.com The mean crystallite size can be calculated from the broadening of the diffraction peaks using the Scherrer equation. malayajournal.orgnih.gov For example, ceria nanoparticles synthesized by a sol-gel method were found to have a crystallite size of 19 nm. malayajournal.org
Transmission Electron Microscopy (TEM) for Primary Particle Size and Morphology
Transmission Electron Microscopy (TEM) is a crucial technique for visualizing the primary size and shape of nanoparticles derived from this compound precursors. High-resolution TEM (HRTEM) can further reveal the atomic lattice of the crystalline material.
Studies utilizing TEM have shown that nanoparticles synthesized using citrate as a stabilizing agent are often quasi-spherical and can be monodisperse. researchgate.net The primary particle size is typically in the range of a few nanometers. For instance, hydrothermal synthesis using citric acid as a stabilizing agent has produced hexagonal primary particles with a diameter of 4.2 nm. uky.eduresearchgate.net Other synthesis methods, such as the aqueous citrate-nitrate gel combustion technique, have yielded spherical particles in the 4-5 nm range. asianpubs.orgasianpubs.org Similarly, cerium oxide nanoparticles synthesized from cerium(III) nitrate and citric acid have been measured to be between 3-5 nm. nih.gov
Table 1: TEM Findings for Citrate-Stabilized Cerium Nanoparticles
| Parameter | Finding | Reference |
|---|---|---|
| Morphology | Quasi-spherical, Hexagonal | researchgate.netuky.eduresearchgate.net |
| Primary Particle Size | 3-5 nm | nih.gov |
| Primary Particle Size | 4-5 nm | asianpubs.orgasianpubs.org |
| Primary Particle Size | 4.2 nm | uky.eduresearchgate.net |
| Primary Particle Size | ~10 nm | mdpi.com |
Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Features
SEM analyses have confirmed the spherical morphology of particles and have also shown the formation of clusters or agglomerates. smf.mx The technique is also used to analyze the surface of materials where cerium citrate is used as a component, such as in corrosion-inhibiting coatings on alloys. bg.ac.rs In the context of composite materials, SEM can reveal how nanoparticles are distributed within a matrix, for example, showing proper dispersion and distribution of cerium oxide nanoparticles in thin-film nanocomposite membranes. d-nb.info
Table 2: SEM Findings for this compound Formulations
| Feature | Observation | Reference |
|---|---|---|
| Particle Morphology | Spherical particles, formation of clusters | smf.mx |
| Surface Analysis | Analysis of intermetallic compounds and surface morphology | bg.ac.rs |
| Composite Morphology | Shows distribution of nanoparticles within a polymer matrix | d-nb.info |
X-ray Diffraction (XRD) for Crystallinity, Phase Identification, and Particle Size
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, identifying the phase of the material, and estimating the crystallite size. For materials synthesized using this compound, XRD patterns typically confirm the formation of crystalline cerium oxide (CeO₂).
The diffraction peaks are indexed to the face-centered cubic (fcc) fluorite structure of CeO₂, which is the common phase for nanoceria. asianpubs.orgsmf.mx The sharpness and intensity of the XRD peaks are indicative of the material's crystallinity; sharper peaks suggest higher crystallinity, which can be influenced by factors like calcination temperature. mdpi.com The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. This method has been used to determine average crystallite sizes of approximately 5 nm to 20 nm in different studies. asianpubs.orgasianpubs.orgnih.govsmf.mx The use of citrate as a ligand can also influence the resulting crystalline phase of cerium-containing compounds like cerium phosphate. rsc.org
Table 3: XRD Analysis of this compound-Derived Nanoparticles
| Parameter | Finding | Reference |
|---|---|---|
| Crystal Structure | Face-centered cubic (fcc) fluorite structure (CeO₂) | asianpubs.orgsmf.mx |
| Phase Purity | Confirmed by matching with standard data (JCPDS 34-0394) | asianpubs.org |
| Crystallite Size | ~5 nm | asianpubs.orgasianpubs.org |
| Crystallite Size | 3-5 nm | nih.gov |
| Crystallite Size | ~20 nm | smf.mx |
| Influence of Citrate | Can influence the resulting crystalline phase | rsc.org |
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Agglomeration State
Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles suspended in a liquid. horiba.com This size includes the primary particle core along with any coating molecules and the associated solvent layer. It is a key technique for assessing the extent of particle agglomeration or aggregation in solution.
For citrate-coated nanoparticles, DLS measurements have revealed hydrodynamic diameters that are typically larger than the primary particle sizes observed by TEM, indicating some degree of agglomeration. For example, citrate-stabilized cerium oxide nanoparticles with a primary size of ~1 nm were found to have a hydrodynamic size of 3.1 nm. nih.gov In another study, primary particles of 4.2 nm exhibited a hydrodynamic diameter of 10.8 nm, with each agglomerate estimated to contain an average of 5.7 particles. uky.eduresearchgate.net DLS has also detected larger aggregates, with diameters ranging from 60 to 120 nm in some colloidal solutions. nih.gov
Table 4: DLS Data for Citrate-Coated Cerium Nanoparticles
| Parameter | Measurement | Reference |
|---|---|---|
| Hydrodynamic Diameter | 3.1 nm | nih.gov |
| Hydrodynamic Diameter | 5-7 nm | researchgate.net |
| Hydrodynamic Diameter | 10.8 nm | uky.eduresearchgate.net |
| Agglomerate Size | 60-120 nm | nih.gov |
| Agglomerate Composition | Estimated average of 5.7 primary particles per agglomerate | uky.edu |
Electron Energy Loss Spectroscopy (EELS) for Elemental Composition and Oxidation States
Electron Energy Loss Spectroscopy (EELS), often coupled with TEM, is a powerful tool for probing the elemental composition and, crucially, the electronic structure of a material. For cerium-based materials, EELS is particularly valuable for determining the ratio of Ce³⁺ to Ce⁴⁺ oxidation states. nist.govresearchgate.net
The ability of cerium to cycle between the +3 and +4 oxidation states is central to its catalytic and antioxidant properties. nih.gov EELS analysis of the cerium M₄,₅ edges can quantify this valence state. Studies on nanoceria have shown that exposure to citric acid can lead to a relative enrichment of the Ce³⁺ state on the particle surface. nih.gov This technique allows for a detailed investigation of the redox chemistry at the nanoscale. mdpi.com Orthogonal analysis using both EELS and X-ray photoelectron spectroscopy (XPS) has been employed to provide robust, quantitative measurements of the Ce³⁺/Ce⁴⁺ ratio in various nanoceria materials. nist.govnist.gov
Table 5: EELS Analysis of Cerium-Based Nanomaterials
| Analysis Target | Finding | Reference |
|---|---|---|
| Oxidation State | Determines the ratio of Ce³⁺ to Ce⁴⁺ | nist.govresearchgate.net |
| Surface Chemistry | Citric acid exposure can enrich Ce³⁺ on the nanoparticle surface | nih.gov |
| Elemental Mapping | Provides elemental maps of Ce, O, and other elements | mdpi.com |
| Orthogonal Analysis | Used in conjunction with XPS for quantitative oxidation state analysis | nist.gov |
Thermal and Surface Characterization of this compound Composites
The thermal stability and decomposition behavior of this compound and its composites are critical for applications involving high temperatures, such as catalysis. Surface characterization provides information on the interaction between this compound and other components in a composite material.
Thermogravimetric Analysis (TGA) for Ligand Quantification and Thermal Decomposition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of surface-bound ligands, such as citrate, and to study the thermal decomposition pathway of this compound precursors.
TGA thermograms of cerium-citrate precursors show distinct weight loss steps. An initial weight loss below 200°C is typically associated with the removal of adsorbed and hydration water. naturalspublishing.com A more significant weight loss at higher temperatures (e.g., up to ~400°C) corresponds to the oxidative decomposition of the citrate complex, leading to the formation of cerium oxide (CeO₂). naturalspublishing.comsci-hub.se The final residual mass corresponds to the stable CeO₂ product. nih.gov TGA, often paired with Differential Scanning Calorimetry (DSC), can also reveal the temperatures of decomposition events, which is crucial when this compound is used as a combustion catalyst in materials like propellants. rsc.org Studies show that the molar ratio of cerium to citric acid in the precursor can influence the decomposition temperature. sci-hub.se
Table 6: TGA Findings for Cerium-Citrate Precursors
| Temperature Range | Event | Reference |
|---|---|---|
| 70 - 190 °C | Minimal weight loss due to hydration | naturalspublishing.com |
| 190 - 390 °C | Major weight loss from decomposition of organic species | naturalspublishing.com |
| 390 - 900 °C | Stable plateau indicating formation of nano-crystalline CeO₂ | naturalspublishing.com |
| Final Product | Final residue identified as CeO₂ | nih.gov |
Zeta Potential Measurements for Surface Charge and Colloidal Stability
Zeta potential is a critical parameter for characterizing the surface charge of nanoparticles in a colloidal suspension, providing insight into their stability. It is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and is one of the fundamental parameters known to affect stability. Its measurement provides a prediction of the stability of a colloidal system; particles with a high absolute zeta potential are electrically stabilized, while particles with a low absolute zeta potential tend to coagulate or flocculate.
In the context of this compound formulations, the citrate anion, which is used as a stabilizing agent, adsorbs to the surface of the cerium oxide nanoparticles. researchgate.netbeilstein-journals.org This adsorption imparts a surface charge, which is crucial for maintaining a stable dispersion and preventing particle aggregation. researchgate.netbeilstein-journals.org The effectiveness of citric acid as a stabilizer is influenced by the initial surface charge of the cerium nanoparticles. rsc.org
Research has shown that the addition of aqueous citric acid can significantly alter the zeta potential of cerium particle suspensions. rsc.org In one study, the addition of citric acid to a suspension of cerium particles with an initially positive surface charge led to a reduction in the zeta potential by approximately 80% to +9.19 ± 1.43 mV. rsc.org This neutralization of the surface charge occurred because the citrate anions were electrostatically attracted to the positively charged particle surfaces. rsc.org
The surrounding medium also plays a significant role in the zeta potential and, consequently, the colloidal stability of citrate-coated cerium oxide nanoparticles. For instance, the zeta potential of citrate-coated cerium oxide nanoparticles was found to be -37.9 mV in ultrapure water, indicating good stability. tandfonline.com However, in freshwater, the zeta potential decreased to -15.7 mV, leading to aggregation and sedimentation. tandfonline.com This highlights the influence of ionic strength and the presence of other species in the medium on the stability of the nanoparticle dispersion.
The stability of these nanoparticles can be enhanced through various surface modifications. Studies have explored the use of different coatings, such as polymers, to improve colloidal stability in various environments, including those with high ionic strengths and in cell culture media. acs.orgrsc.org For example, poly(acrylic acid) has been shown to be effective in maintaining long-term dispersion stability. acs.orgrsc.org
The following table summarizes zeta potential values for citrate-coated cerium oxide nanoparticles under different conditions as reported in the literature.
| Formulation | Medium | Zeta Potential (mV) | Reference |
| Citrate-CeO2 | Ultrapure Water | -37.9 | tandfonline.com |
| Citrate-CeO2 | Freshwater | -15.7 | tandfonline.com |
| Ce particles with aqueous citric acid | Not specified | +9.19 ± 1.43 | rsc.org |
Chemical Behavior and Reactivity Mechanisms of Cerium Iii Citrate
Complexation Dynamics and Stoichiometry of Cerium(III) with Citrate (B86180)
The interaction between cerium(III) and citrate is characterized by the formation of various complex species, influenced by factors such as pH and the molar ratio of the reactants.
Investigations into Cerium(III)-Citrate Binary and Ternary Complexes
Cerium(III) ions readily form complexes with citric acid, a multidentate ligand. researchgate.net Research has identified the formation of both binary and ternary complexes. Binary complexes involve only cerium and citrate, while ternary complexes can include other ligands or ions. For instance, in the presence of other complexing agents like HEDTA (N-(2-hydroxyethyl)ethylenediaminetriacetic acid), a ternary neodymium-HEDTA-citrate complex with a 1:1:1 stoichiometry has been characterized. acs.org Similarly, ternary complexes of cerium(IV) with formazan (B1609692) and cetylpyridinium (B1207926) bromide have been reported to form a 1:1:1 molar ratio. bu.edu.eg The formation of these complex structures is a stepwise process. researchgate.net
In aqueous solutions, gadolinium(III), a lanthanide chemically similar to cerium, is known to form bis-citrate complexes. mdpi.com The potential for tris-complex formation with some lanthanides has also been suggested based on ion exchange data. mdpi.com The study of cerium(III) complexation with various ligands, including those of biological relevance, is an active area of research. researchgate.netresearchgate.net
Multi-dentate Binding Modes of Citrate Ligand to Cerium(III) Centers
Citric acid's structure, featuring three carboxyl groups and one hydroxyl group, allows for multiple binding modes to the cerium(III) center. researchgate.net This multi-dentate nature is crucial for the formation of stable complexes. The citrate ion can coordinate to the metal center through the hydroxyl group and one of the oxygen atoms of the central carboxyl group, forming a stable five-membered ring. researchgate.net Spectroscopic studies have indicated that citrate complexation with the nanoceria surface involves the central carboxyl group geminal to the hydroxyl group and potentially one of its terminal carboxyl groups. uky.edu The coordination can vary, with citrate ligands bridging multiple metal sites in more complex structures. researchgate.net
The coordination number of the metal ion in these complexes can range from 8 to 10, with various coordination modes observed. researchgate.net For example, three of the four distinct citrate groups in a lead-citrate complex exhibit tridentate chelation to a lead site through two carboxylate oxygen donors and the hydroxyl group. researchgate.net
Role of Hydroxyl Group Deprotonation in Cerium(III)-Citrate Coordination
The deprotonation of the hydroxyl group of the citrate ligand plays a significant role in the coordination with cerium(III). Spectroscopic evidence suggests that coordination can occur through the deprotonated hydroxyl group. ajol.info For instance, in the formation of cerium citric and tartaric complexes in ethylene (B1197577) glycol solutions, deprotonation of some of the alcoholic OH-groups of the citrate ligands has been confirmed. researchgate.net This deprotonation can be influenced by the pH of the solution. nih.gov At higher pH values, the deprotonation of hydroxyl groups on ligands like gluconate, which is structurally similar to citrate, becomes more prevalent, leading to changes in complex speciation. nih.govacs.org
Stability Constants and pH Dependence of Cerium(III)-Citrate Complexes
The stability of cerium(III)-citrate complexes is highly dependent on the pH of the solution. The stability of europium(III)-citrate complexes, used as an analogue for trivalent actinides, increases with a rise in pH. researchgate.net This suggests that citric acid can form stable complexes, particularly in neutral and alkaline conditions. researchgate.net
Potentiometric titrations have been employed to determine the stability constants of these complexes over a wide pH range. researchgate.net For gadolinium(III), another lanthanide, the formation of various citrate complexes with different protonation states has been studied, and their stability constants have been determined. nih.gov The stepwise dissociation constants of citric acid are crucial in these calculations. nih.gov The table below presents the stability constants for various gadolinium(III) citrate complexes, which can serve as a reference for understanding cerium(III) citrate complexation.
| Equilibrium | logK, pKa, or logβ |
| H₄L ⇆ H₃L⁻ + H⁺ | pKₐ₁ = 3.09 ± 0.01 |
| H₃L⁻ ⇆ H₂L²⁻ + H⁺ | pKₐ₂ = 4.63 ± 0.02 |
| H₂L²⁻ ⇆ HL³⁻ + H⁺ | pKₐ₃ = 5.85 ± 0.03 |
| Gd³⁺ + H₃L⁻ ⇆ [Gd(H₃L)]²⁺ | logβ = 4.08 ± 0.08 |
| Gd³⁺ + H₂L²⁻ ⇆ [Gd(H₂L)]⁺ | logβ = 7.14 ± 0.05 |
| Gd³⁺ + HL³⁻ ⇆ [Gd(HL)]⁰ | logβ = 10.32 ± 0.03 |
| Gd³⁺ + L⁴⁻ ⇆ [Gd(L)]⁻ | logβ = 12.01 ± 0.04 |
| [Gd(H₂L)]⁺ + H₂L²⁻ ⇆ [Gd(H₂L)₂]⁻ | logK = 3.49 ± 0.09 |
| [Gd(HL)]⁰ + HL³⁻ ⇆ [Gd(HL)₂]³⁻ | logK = 2.9 ± 0.1 |
| Data adapted from a study on Gadolinium(III) citrate complexes, which are chemically similar to Cerium(III) complexes. nih.gov |
Redox Activity and Catalytic Properties of this compound Systems
The chemical behavior of cerium is significantly influenced by the facile interconversion between its +3 and +4 oxidation states.
Interconversion Between Ce³⁺ and Ce⁴⁺ Oxidation States and Oxygen Vacancy Dynamics
The redox chemistry of cerium is central to its catalytic activity and is characterized by the reversible switching between the Ce³⁺ and Ce⁴⁺ oxidation states. researchgate.netdiva-portal.orgarxiv.org This interconversion is intimately linked to the presence and dynamics of oxygen vacancies in cerium oxide structures. diva-portal.orgnih.gov The formation of an oxygen vacancy is often accompanied by the reduction of two neighboring Ce⁴⁺ ions to Ce³⁺ to maintain charge neutrality. semanticscholar.org
The ratio of Ce³⁺ to Ce⁴⁺ on the surface of ceria nanoparticles is a critical factor influencing their catalytic and antioxidant properties. semanticscholar.org This ratio can be affected by various factors, including particle size and the surrounding chemical environment. semanticscholar.org For example, in acidic environments, citric acid can complex with cerium and influence the dissolution of nanoceria, a process mediated by the Ce³⁺/Ce⁴⁺ redox couple. nih.gov
The presence of oxygen vacancies creates active sites on the ceria surface. researchgate.net The filling of these vacancies, for instance by the dissociation of CO₂, can influence the catalytic process. acs.org The dynamics of these vacancies, including their formation, migration, and interaction with adsorbed species, are crucial for understanding the catalytic mechanisms of ceria-based systems. researchgate.net The stability and activity of these vacancies can differ depending on the crystal facet of the ceria. researchgate.net Doping ceria with other elements can also promote the formation of oxygen vacancies and enhance catalytic activity. researchgate.netsapub.org
Enzyme Mimetic Activities of Cerium Oxide Nanoparticles Stabilized by Citrate
Citrate-stabilized cerium oxide nanoparticles (CeNPs) exhibit notable enzyme-like activities, particularly mimicking superoxide (B77818) dismutase (SOD) and catalase (CAT). acs.orgmdpi.comdovepress.com These nanozymes possess potent antioxidant properties, making them a subject of interest for conditions associated with oxidative stress. mdpi.comnih.gov The catalytic prowess of these nanoparticles stems from the ability of cerium to cycle between its Ce³⁺ and Ce⁴⁺ oxidation states and the presence of oxygen vacancies on the nanoparticle surface. acs.orgmdpi.comsemanticscholar.orgucf.edu
The SOD-mimetic activity involves the dismutation of superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). mdpi.com This activity is predominantly associated with a higher ratio of Ce³⁺ to Ce⁴⁺ on the nanoparticle surface. mdpi.comnih.gov In contrast, the catalase-mimetic activity, which involves the decomposition of hydrogen peroxide into water and oxygen, is linked to a higher proportion of Ce⁴⁺ ions. mdpi.comdovepress.comrsc.org The reversible nature of the Ce³⁺/Ce⁴⁺ redox couple allows the nanoparticles to act as a regenerative antioxidant system. mdpi.com
Studies have shown that the method of synthesis and the stabilizers used, such as different ratios of citric acid and EDTA, can influence the enzyme-mimetic activities of CeNPs. mdpi.comnih.gov For instance, CeNPs stabilized with varying ratios of citric acid and EDTA displayed different levels of catalase- and SOD-mimetic activity. mdpi.comnih.gov The particle size also plays a crucial role; smaller nanoparticles tend to have a higher Ce³⁺ content, which enhances their SOD-like activity. mdpi.comrsc.orgnih.gov
The table below summarizes the enzyme-mimetic activities of citrate-stabilized cerium oxide nanoparticles.
| Enzyme Mimicked | Reactant | Products | Dominant Cerium Oxidation State |
| Superoxide Dismutase (SOD) | Superoxide (O₂•⁻) | Hydrogen Peroxide (H₂O₂), Oxygen (O₂) | Ce³⁺ |
| Catalase (CAT) | Hydrogen Peroxide (H₂O₂) | Water (H₂O), Oxygen (O₂) | Ce⁴⁺ |
Mechanisms of Radical Scavenging and Reactive Oxygen Species Neutralization
The primary mechanism by which citrate-stabilized cerium oxide nanoparticles neutralize reactive oxygen species (ROS) is through their redox-active nature. semanticscholar.orgucf.edu The nanoparticles can effectively scavenge superoxide radicals and decompose hydrogen peroxide, thus mitigating oxidative stress. acs.orgsemanticscholar.org This dual-enzyme mimetic capability allows for a comprehensive defense against two major forms of ROS. mdpi.com
The scavenging of superoxide radicals is directly linked to the concentration of Ce³⁺ ions on the nanoparticle surface. nih.govrsc.orgnih.gov The reaction proceeds through the oxidation of Ce³⁺ to Ce⁴⁺ as the superoxide radical is reduced. nih.gov Conversely, the neutralization of hydrogen peroxide involves the reduction of Ce⁴⁺ to Ce³⁺. rsc.org This cyclical process allows the nanoparticles to act as a sustainable antioxidant. mdpi.com
Research has demonstrated that the surface chemistry of the nanoparticles is integral to their radical scavenging ability. nih.gov The presence of citrate as a stabilizer can influence the surface properties and, consequently, the antioxidant efficacy. frontiersin.org Furthermore, these nanoparticles have been shown to reduce levels of reactive nitrogen species (RNS), such as peroxynitrite, in addition to ROS. ucf.edu
The table below outlines the radical scavenging mechanisms.
| Reactive Species | Nanoparticle Action | Key Cerium Transition |
| Superoxide (O₂•⁻) | Scavenging | Ce³⁺ → Ce⁴⁺ |
| Hydrogen Peroxide (H₂O₂) | Decomposition | Ce⁴⁺ → Ce³⁺ |
| Peroxynitrite (ONOO⁻) | Accelerated decay | Dependent on Ce³⁺ surface levels |
Cerium(III) Catalysis in Oxidation Reactions (e.g., Bromate (B103136) Oxidation of Citric Acid)
The proposed mechanism involves the formation of a binary complex between cerium(III) and citric acid. researchgate.net This complex then reacts with acid bromate to form a ternary complex, which subsequently decomposes to yield the final products and regenerates the cerium(III) catalyst. researchgate.net The rate of the reaction is influenced by the concentrations of bromate, citric acid, and the cerium(III) catalyst. researchgate.net The reaction exhibits first-order kinetics with respect to the bromate concentration and less than unit order with respect to both citric acid and cerium(III) concentrations. researchgate.net The color of the solution oscillates between colorless (indicative of Ce³⁺) and yellow (indicative of Ce⁴⁺) as the reaction progresses. usp.br
The table below details the key steps in the cerium(III)-catalyzed oxidation of citric acid by bromate.
| Step | Description |
| 1 | Formation of a Ce(III)-citric acid binary complex. |
| 2 | Reaction with acid bromate to form a ternary complex. |
| 3 | Decomposition of the ternary complex into products. |
| 4 | Regeneration of the Ce(III) catalyst. |
Divergent Reactivity Studies with Organic Ligands
Recent research has explored the reactivity of cerium(III) complexes with various organic ligands, revealing divergent reaction pathways. rsc.orgresearchgate.netresearchgate.net For instance, the reaction of cerium(III) yldiide complexes with carbon monoxide (CO) demonstrates how the nature of the organic ligand can dictate the final product. rsc.orgresearchgate.netresearchgate.net
In one case, a sulfur-tethered yldiide complex of cerium(III) reacts with CO to form a ketenyl complex, with the release of triphenylphosphine (B44618) (PPh₃). rsc.orgresearchgate.netresearchgate.net In contrast, a tosyl-substituted yldiide complex reacts with CO to produce triphenylphosphinecarboxide (Ph₃PCCO) and a sulfinato ligand. rsc.orgresearchgate.netresearchgate.net Computational analysis suggests that this difference in reactivity is due to the relative stability of the initial isomers formed in each reaction mechanism. rsc.orgresearchgate.netresearchgate.net These studies highlight the tunability of cerium(III)'s reactivity through the careful selection of organic ligands. rsc.orgresearchgate.netresearchgate.netacs.org
The table below illustrates the divergent reactivity of cerium(III) yldiide complexes with carbon monoxide.
| Yldiide Ligand | Reactant | Products |
| Sulfur-tethered | Carbon Monoxide (CO) | Ketenyl complex, Triphenylphosphine (PPh₃) |
| Tosyl-substituted | Carbon Monoxide (CO) | Triphenylphosphinecarboxide (Ph₃PCCO), Sulfinato ligand |
Interactions with Other Chemical Species
Complex Formation with Other Carboxylic Acids (e.g., Diglycolic Acid)
Cerium(III) ions are known to form complexes with various carboxylic acids. nih.govnih.govacs.org The interaction between hydrated Ce³⁺ and carboxylates is of fundamental interest. nih.govnih.govacs.org While hydrated Ce³⁺ exhibits fluorescence, the addition of carboxylic acids can quench this fluorescence upon the formation of Ce³⁺-carboxylate complexes. nih.govnih.govacs.org
Anomalously strong complex formation has been observed between Ce³⁺ and diglycolic acid (DGA) compared to other carboxylic acids. nih.govnih.govacs.org This enhanced binding is attributed to a chelate effect, where the central oxygen atom of DGA participates in the formation of a stable five-membered ring with the cerium ion. nih.govnih.gov The complex-formation constants for Ce³⁺ with DGA have been determined using absorption and emission spectroscopy. nih.govnih.govacs.org The strength of this interaction makes DGA an effective sequestering agent for cerium ions. researchgate.net
The table below presents the complex-formation constants for Ce³⁺ with diglycolic acid at a specific pH.
| pH | Complex-Formation Constant (Kabs) (M⁻¹) | Complex-Formation Constant (Kem) (M⁻¹) |
| 3.00 | 1.10 × 10³ | 1.13 × 10³ |
Data obtained from absorption (Kabs) and emission (Kem) spectra at an ionic strength of 0.1 M and room temperature. nih.gov
Solvent Extraction Mechanisms of Cerium(III) from Complex Media
Solvent extraction is a widely used technique for the separation and purification of cerium(III) from various aqueous solutions, including those containing citrate. deswater.comresearchgate.netmdpi.com The efficiency of the extraction process is influenced by several factors, such as the pH of the aqueous phase, the concentration of the extractant, and the nature of the diluent. researchgate.netnih.gov
In citrate-containing media, the extraction of cerium can be complex due to the formation of cerium-citrate species in the aqueous phase. deswater.comresearchgate.net The extraction of cerium(IV) from a citric acid solution using Di-2-ethylhexyl phosphoric acid (D2EHPA) in kerosene (B1165875) has been investigated. researchgate.net The extraction efficiency was found to increase with an increasing concentration of D2EHPA and decrease with an increasing concentration of citric acid at a pH of 4. deswater.com The extracted species was identified as [Ce(H₂Cit)₂·2A(HA)], where HA represents D2EHPA. deswater.com
The separation of cerium from other rare earth elements is a significant application of solvent extraction. mdpi.com The use of specific extractants and complexing agents can enhance the selectivity of the separation process. deswater.commdpi.com For example, the separation factor between cerium and lanthanum can be optimized by controlling the pH of the aqueous phase during extraction with Cyanex® 272. mdpi.com
The table below summarizes the key parameters influencing the solvent extraction of cerium.
| Parameter | Influence on Extraction Efficiency |
| pH | Highly influential; optimal pH enhances extraction. researchgate.netnih.gov |
| Extractant Concentration | Increased concentration generally improves extraction. deswater.com |
| Citric Acid Concentration | Increased concentration can decrease extraction efficiency. deswater.com |
| Temperature | Can affect the thermodynamics of the extraction process. deswater.com |
Applications of Cerium Iii Citrate in Materials Science and Environmental Contexts
Catalytic Applications Beyond Biological Systems
The utility of cerium(III) citrate (B86180) extends significantly into non-biological catalytic systems, primarily through its role as a precursor to cerium oxide (ceria, CeO₂), a highly effective catalyst. The citrate method of synthesis is particularly advantageous for producing high-surface-area, nanostructured ceria with enhanced catalytic activity.
Oxidative Catalysis in Industrial Processes
Cerium-based catalysts are integral to numerous industrial oxidative processes, including the oxidation of hydrocarbons and the abatement of volatile organic compounds (VOCs). nih.govmdpi.com The performance of these catalysts is heavily dependent on the physical and chemical properties of the ceria support, such as its oxygen storage capacity and redox behavior. mdpi.com
The synthesis of ceria catalysts from cerium(III) citrate precursors allows for precise control over the nanoparticle size and morphology, which in turn influences the catalytic efficiency. The citrate method involves the thermal decomposition of a cerium citrate complex, which yields highly dispersed ceria nanoparticles with a large surface area, a crucial factor for catalytic reactions. This method is favored for its simplicity and ability to produce homogenous materials.
Research has demonstrated that ceria-based catalysts are effective in the total oxidation of various hazardous pollutants, including chlorohydrocarbons, aromatic hydrocarbons, and soot from diesel engine exhaust. mdpi.com The mechanism of action typically involves the Mars-van Krevelen mechanism, where the lattice oxygen from the ceria participates in the oxidation of the reactant, followed by the replenishment of the lattice oxygen by gas-phase oxygen. The ease with which cerium can cycle between its Ce³⁺ and Ce⁴⁺ oxidation states facilitates this process. mdpi.com
Applications in Engine Exhaust Purification and Fuel Additives
Cerium compounds play a vital role in the purification of engine exhaust gases, particularly in diesel engines. As a fuel additive, cerium-based compounds, often in the form of cerium oxide nanoparticles, act as a catalyst to promote the combustion of soot trapped in diesel particulate filters (DPFs). jlmlubricants.comsae.org This catalytic activity lowers the temperature required for soot ignition, enabling the DPF to regenerate at the lower exhaust temperatures typical of normal driving conditions. osti.govtdiclub.com
The addition of cerium-based additives to diesel fuel can lead to a significant reduction in particulate matter emissions. sae.orgdieselnet.com Commercial fuel additives sometimes combine cerium with other catalytic metals, such as platinum or iron, to further enhance the efficiency of DPF regeneration. jlmlubricants.comsae.org The cerium component, often derived from precursors like this compound, facilitates the initial oxidation of soot at lower temperatures, while the other metals can broaden the effective temperature range for combustion. jlmlubricants.com
The benefits of using cerium-based fuel additives include more complete soot removal, reduced DPF blockages, and potentially improved fuel economy due to lower backpressure in the exhaust system. tdiclub.com Studies have shown that these additives can reduce particulate emissions by up to 25%. dieselnet.com
Effects of Cerium-Based Fuel Additives on Diesel Engine Emissions
| Parameter | Effect of Cerium Additive | Reference |
|---|---|---|
| Particulate Matter (Soot) | Significant reduction in emissions | sae.orgdieselnet.com |
| DPF Regeneration Temperature | Lowers the required temperature for soot combustion | osti.govtdiclub.com |
| Gaseous Pollutants (CO, Hydrocarbons) | Reduction in emissions | nih.gov |
| Fuel Economy | Potential for improvement | tdiclub.comdieselnet.com |
Role in CO Oxidation Catalysis
This compound is a key precursor in the synthesis of highly active catalysts for the oxidation of carbon monoxide (CO), a major air pollutant. The citrate method produces highly dispersed cerium oxide (CeO₂) and cobalt oxide (Co₃O₄) materials that exhibit exceptional catalytic activity for CO oxidation. dnu.dp.ua
In a study utilizing the citrate method, binary Co₃O₄–CeO₂ oxide systems demonstrated significantly higher activity than the individual oxides. A system with a Co:Ce molar ratio of 10:1 showed the complete conversion of CO at a remarkably low temperature of 148°C. dnu.dp.ua The high catalytic activity is attributed to the well-dispersed nature of the oxide particles and the formation of active mobile oxygen at the interface between the Co₃O₄ and CeO₂ particles. dnu.dp.ua
The synthesis process from cerium citrate leads to smaller crystallite sizes for both Co₃O₄ and CeO₂ in the binary oxide system compared to the individual oxides. This increased dispersion and higher specific surface area are key factors in the enhanced catalytic performance. dnu.dp.ua The synergistic interaction between the copper and cerium oxides in catalysts prepared from cerium precursors also plays a crucial role in their high reducibility and activity for CO oxidation. nju.edu.cn
Performance of Co-Ce Oxide Catalysts from Citrate Method for CO Oxidation
| Catalyst System | Temperature for Complete CO Conversion | Key Findings | Reference |
|---|---|---|---|
| Binary Co₃O₄–CeO₂ (Co:Ce = 10:1) | 148°C | Highest catalytic activity observed. | dnu.dp.ua |
| Individual Co₃O₄ | Higher than binary system | Lower activity compared to the mixed oxide. | dnu.dp.ua |
| Individual CeO₂ | Higher than binary system | Lower activity compared to the mixed oxide. | dnu.dp.ua |
Advanced Materials and Coatings
This compound is instrumental in the fabrication of advanced materials and protective coatings, owing to the desirable properties of the cerium compounds derived from it. These applications range from blocking harmful ultraviolet radiation to enhancing the high-temperature resilience of metal alloys.
Development of UV Absorbing Materials and Coatings
Cerium compounds, particularly cerium oxide nanoparticles, are highly effective at absorbing ultraviolet (UV) radiation, making them valuable components in UV-protective materials and coatings. rsc.orgnih.gov These materials can be incorporated into various products, including sunscreens, transparent films, and protective coatings for sensitive substrates. nih.govresearchgate.net
The synthesis of cerium oxide nanoparticles often employs precursors such as this compound. The use of citrate as a capping agent during synthesis can help control particle size and ensure a stable dispersion of the nanoparticles. researchgate.net The resulting ceria nanoparticles exhibit strong UV absorption while remaining transparent in the visible light spectrum, a crucial property for clear coatings. rsc.org
Research has shown that thin films of cerium oxide can provide significant protection against UV radiation. researchgate.net In some cases, cerium oxide has been proposed as a more effective and potentially safer alternative to other inorganic UV absorbers like titanium dioxide and zinc oxide. researchgate.netresearchgate.net The UV-shielding properties of cerium-based materials are being explored for a wide range of applications, from cosmetics to the protection of electronics and cultural artifacts from UV degradation. researchgate.netceramics.org
UV Absorption Properties of Cerium-Based Materials
| Material | Key UV-Protective Feature | Potential Application | Reference |
|---|---|---|---|
| Cerium Oxide Nanoparticles | Strong UV absorption, transparent to visible light | Clear coatings, sunscreens, protective films | rsc.orgresearchgate.net |
| Cerium(III) Phosphate | High UV absorption and low photocatalytic activity | Sunscreen cosmetics | nih.gov |
| Citrate-Coated Ceria Nanoparticles | Stable dispersion with UV-absorbing properties | UV-protective formulations | researchgate.net |
Use in Heat Resistant Alloy Coatings
Cerium is utilized as an alloying element to enhance the high-temperature performance of metals, particularly aluminum alloys. The addition of cerium can improve the mechanical properties of these alloys at elevated temperatures. researchgate.net Furthermore, cerium compounds are being investigated for use in thermal barrier coatings (TBCs), which are advanced materials used to protect components in high-temperature environments, such as gas turbines. researchgate.net
While this compound is not directly used as a coating, it can serve as a precursor for the synthesis of cerium-based oxides that are incorporated into these heat-resistant systems. For instance, lanthanum-cerium oxide (La₂Ce₂O₇) has been identified as a promising material for TBCs due to its low thermal conductivity and high thermal expansion coefficient. researchgate.net
The role of cerium in these applications is to improve the thermal stability and durability of the alloys and coatings. In aluminum-cerium alloys, the formation of thermally stable intermetallic phases contributes to the retention of strength at high temperatures. researchgate.net In TBCs, cerium-containing oxides can offer superior insulation and resistance to thermal fatigue. researchgate.net
Integration in Solid Oxide Fuel Cells and Solid Electrolytes
Cerium oxide-based materials are promising electrolytes for intermediate-temperature solid oxide fuel cells (IT-SOFCs) due to their high ionic conductivity. academicjournals.orgresearchgate.net Citrate-based synthesis routes, such as the citrate-complexation and sol-gel methods, are widely employed to produce fine, homogenous doped ceria powders, which are essential for manufacturing dense and efficient solid electrolytes. academicjournals.orgresearchgate.net In these methods, a cerium salt, often cerium(III) nitrate (B79036), is dissolved along with a dopant metal salt, and citric acid is added as a complexing agent. academicjournals.orgumich.edu The citrate forms complexes with the metal cations, ensuring a uniform distribution of the elements in the precursor gel. academicjournals.org Upon calcination, this homogeneity is transferred to the final doped ceria powder, leading to enhanced sintering properties and improved ionic conductivity of the resulting electrolyte. researchgate.net
The citrate-nitrate auto-combustion method is another effective technique for synthesizing doped ceria electrolytes. academicjournals.org This process utilizes the exothermic reaction between the nitrate and citrate ions to produce fine, crystalline powders at lower temperatures than traditional solid-state reactions. academicjournals.org The choice of fuel, such as citric acid, plays a crucial role in the combustion process and the resulting properties of the electrolyte powder. frontiersin.org These synthesis techniques highlight the indirect but critical role of citrate in developing high-performance solid electrolytes for SOFCs.
Table 1: Synthesis Methods for Doped Ceria Electrolytes Utilizing Citrate
| Synthesis Method | Precursors | Role of Citrate | Resulting Material | Application | Reference |
| Citrate-Complexation | Cerium(III) nitrate, Dopant metal nitrates, Citric acid | Complexing agent | Fine, homogenous doped ceria powder | Solid Electrolyte for IT-SOFCs | academicjournals.org |
| Sol-Gel | Cerium(III) nitrate, Dopant metal nitrates, Citric acid, Ethylene (B1197577) glycol | Chelating and gelling agent | Nanostructured doped ceria | Solid Electrolyte for IT-SOFCs | researchgate.net |
| Citrate-Nitrate Auto-Combustion | Cerium(III) nitrate, Dopant metal nitrates, Citric acid | Fuel and complexing agent | Crystalline doped ceria powder | Solid Electrolyte for IT-SOFCs | academicjournals.orgfrontiersin.org |
Applications in Semiconductor Manufacturing and Polishing Agents
In the semiconductor industry, chemical mechanical planarization (CMP) is a critical process for achieving the high degree of surface flatness required for integrated circuits. Ceria-based slurries are widely used as polishing agents in CMP, particularly for polishing silicon dioxide (SiO₂) films. mdpi.comuky.edu The polishing mechanism involves both mechanical abrasion and chemical interaction between the ceria nanoparticles and the silica (B1680970) surface. uky.edu
This compound can serve as a precursor in the synthesis of the ceria nanoparticles used in these polishing slurries. The synthesis often involves the precipitation of a cerium precursor, followed by calcination to form cerium oxide. mdpi.com The use of citrate as a stabilizing agent during the synthesis can help control the particle size and prevent agglomeration, which is crucial for achieving a high-quality polished surface with minimal defects. researchgate.net The properties of the ceria nanoparticles, such as their size, crystal structure, and surface chemistry, significantly influence the polishing performance of the slurry. mdpi.com
Corrosion Inhibition Properties for Metal Materials
This compound has emerged as an effective and environmentally friendly corrosion inhibitor for various metal alloys, including aluminum alloys (such as AA7075) and low alloy steels. nih.govresearchgate.netmdpi.com Its application is a promising alternative to traditional, more toxic corrosion inhibitors. The inhibitory effect of this compound is attributed to the formation of a protective film on the metal surface. researchgate.net
Studies have shown that in the presence of this compound, a complex is formed between the cerium cations and the carboxyl groups of the citrate anion. researchgate.net This complex contributes to the formation of an inhibitory layer with high corrosion resistance. researchgate.net Surface analysis techniques have revealed that this protective film is composed of cerium oxides and/or hydroxides, along with citrate anions, which effectively block the active cathodic sites on the metal surface, thereby reducing the rate of corrosion. researchgate.netscilit.com The effectiveness of this compound as a corrosion inhibitor has been demonstrated in chloride-containing environments, where it significantly enhances the resistance to both general and pitting corrosion. researchgate.netmdpi.com
Table 2: Corrosion Inhibition Performance of this compound
| Metal/Alloy | Corrosive Environment | Inhibition Mechanism | Key Findings | Reference |
| AA7075 Aluminum Alloy | NaCl solution | Formation of a protective film containing cerium oxides/hydroxides and citrate anions. | Significantly higher resistance to pitting corrosion compared to cerium chloride. Effective at low concentrations (0.5 mM). | researchgate.netmdpi.com |
| AISI 4130 Low Alloy Steel | 0.05 M NaCl solution | Formation of an inhibitory layer with cerium in both Ce(III) and Ce(IV) states and citrate anions. | Proved to be an effective corrosion inhibitor. | nih.govresearchgate.net |
Environmental Remediation and Fate
The increasing use of cerium-based nanomaterials necessitates an understanding of their behavior and fate in the environment, as well as the development of strategies for their removal from aqueous systems.
Nanoparticle Behavior and Transport in Aquatic Systems
When cerium oxide nanoparticles, which can be synthesized from this compound, enter aquatic systems, their behavior is influenced by the surrounding water chemistry. The presence of a citrate coating on these nanoparticles can affect their stability and transport. researchgate.net Citrate-coated nanoparticles have been observed to have different colloidal and chemical behaviors compared to their bare counterparts. researchgate.net For instance, the citrate coating can lead to a faster dissolution of the nanoparticles due to the formation of surface complexes, which can release dissolved cerium into the water column. researchgate.net
In freshwater environments, citrate-stabilized ceria nanoparticles have shown greater stability against rapid agglomeration and sedimentation compared to some other stabilized nanoparticles. researchgate.netresearchgate.net However, a significant portion of ceria nanoparticles, regardless of their surface coating, is expected to associate with the solid fraction of sediments, making sediments a major sink for these materials in aquatic ecosystems. researchgate.netnih.gov The transport of these nanoparticles in porous media, such as soils and sediments, is influenced by factors like ionic strength, pH, and the presence of natural organic matter. mdpi.com
Long-term Stability and Aging of Cerium Oxide Nanocomposites
The long-term stability and aging of cerium oxide nanocomposites are crucial for both their intended applications and their environmental impact. Citric acid is often used as a stabilizing agent in the synthesis of ceria nanoparticles to create stable dispersions and extend their shelf life. researchgate.netnih.gov The aging of precipitated ceria precursors can influence the crystallinity and crystallite size of the final calcined product. nih.gov
Studies on citrate-coated ceria nanoparticles have shown that exposure to simulated environmental and biological fluids can lead to the loss or overcoating of the surface citrate, and in some cases, agglomeration. nih.gov The dissolution of nanoceria can be accelerated in acidic environments, a process that is influenced by the presence of carboxylic acids like citrate. nih.gov The aging process of ceria nanoparticles in the environment is complex and can involve changes in particle size, aggregation state, and surface chemistry, which in turn affect their reactivity and bioavailability. academicjournals.org
Strategies for Cerium Removal from Aqueous Solutions
The removal of cerium from industrial wastewater and contaminated aqueous environments is essential to mitigate potential environmental impacts. One effective strategy for cerium removal is precipitation. Cerium can be precipitated from solutions through the addition of various agents. For instance, cerium(III) can be oxidized to the less soluble cerium(IV) state and then precipitated as cerium hydroxide (B78521). rsc.org
Another approach involves the use of coagulants. Cerium(III) chloride has been investigated as a coagulant for the removal of phosphates from industrial wastewater. researchgate.net In this process, the cerium is transferred to the sludge phase and can then be recovered. researchgate.net The recovery process can involve acid extraction of the sludge, followed by the selective precipitation of cerium as cerium(III) oxalate (B1200264). This oxalate can then be thermally decomposed to cerium(IV) oxide, which can be redissolved and converted back to a usable cerium salt. researchgate.net Furthermore, the biodegradation of citrate complexes under anaerobic conditions has been studied, suggesting that microbial processes could play a role in the environmental fate and potential remediation of cerium citrate. mdpi.com
Theoretical and Computational Investigations of Cerium Iii Citrate
Quantum Chemical Simulations of Cerium(III) Species
Quantum chemical simulations have become instrumental in elucidating the fundamental properties of lanthanide ions in solution. These methods allow for a detailed examination of the electronic and geometric structures of cerium(III) and its complexes.
The behavior of the hydrated cerium(III) ion, [Ce(H₂O)ₙ]³⁺, has been extensively studied using sophisticated simulation techniques. One of the primary methods employed is the Quantum Mechanical Charge Field (QMCF) Molecular Dynamics (MD) approach. nih.gov This hybrid method treats the central Ce³⁺ ion and its immediate coordination sphere of water molecules with quantum mechanics (QM), while the surrounding solvent is modeled using molecular mechanics (MM). researchgate.netnih.gov
The QMCF-MD simulation partitions the system into a QM core and a larger MM region. researchgate.net The QM region is typically treated at the Hartree-Fock level of theory. nih.govresearchgate.net This approach allows for an accurate description of the electron distribution and interactions within the primary hydration shell, which are critical for understanding the ion's properties, while maintaining computational efficiency for the bulk solvent. researchgate.net Simulations are typically conducted under periodic boundary conditions in a cubic box containing the ion and a large number of water molecules to replicate bulk solution conditions at a constant temperature, such as 298 K. researchgate.net
QMCF-MD simulations have provided detailed insights into the structural and dynamical properties of the hydrated Ce³⁺ ion. nih.govresearchgate.net These simulations have been instrumental in characterizing the coordination number (CN) and the geometry of the first and second hydration shells. researchgate.netnih.gov The simulations show a dynamic coordination environment with frequent interconversions between different coordination numbers, primarily CN=9 and CN=10. nih.gov
The dominant structure for the hydrated Ce³⁺ ion is a nine-coordinate, tri-capped trigonal prism, with a slightly less frequent capped square antiprismatic configuration also being observed. researchgate.netresearchgate.net The analysis of radial distribution functions (RDFs) from these simulations provides precise values for the Ce-O bond distances. researchgate.netresearchgate.net The mean residence time of water molecules in the first hydration shell can also be calculated, offering insights into the lability of the coordinated ligands. researchgate.net Furthermore, vibrational frequencies, such as the Ce-O stretching mode, can be computed and show excellent agreement with experimental Raman spectroscopy data, validating the accuracy of the simulation approach. researchgate.netnih.gov
| Parameter | Value | Source |
|---|---|---|
| Primary Coordination Number (CN) | 9 and 10 | nih.gov |
| Dominant Geometry (CN=9) | Tri-capped trigonal prism | researchgate.net |
| Ce-O Bond Distance (First Shell) | ~2.52 - 2.60 Å | researchgate.net |
| Simulated Ce-O Stretching Frequency (ν) | 354 cm⁻¹ | researchgate.netnih.gov |
| Experimental Ce-O Stretching Frequency (ν) | 359 cm⁻¹ | researchgate.net |
| Ce-O Force Constant | 106 Nm⁻¹ | researchgate.netnih.gov |
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and geometry of metal complexes. core.ac.uknih.gov DFT calculations are employed to optimize the structures of Ce(III)-citrate complexes and to understand the nature of the bonding between the cerium ion and the citrate (B86180) ligand. researchgate.net These calculations can predict molecular geometries, vibrational frequencies, and reaction energies. core.ac.uk
In the context of Ce(III)-citrate, DFT studies can elucidate how the citrate molecule, with its multiple potential coordination sites (three carboxylate groups and one hydroxyl group), binds to the cerium ion. rsc.orgresearchgate.net By calculating the energies of different possible coordination isomers, the most stable binding modes can be identified. These calculations have shown that for lanthanide-citrate complexes, coordination can occur through the carboxylate groups and, under certain pH conditions, also involve the deprotonated hydroxyl group. rsc.orgresearchgate.net The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. nih.gov
Modeling of Ligand Binding and Speciation
Computational modeling plays a vital role in predicting how metal ions and ligands interact in solution to form various complex species. This is particularly important for the cerium(III)-citrate system, where multiple protonation states of citrate and the formation of different complexes can coexist.
The speciation of cerium(III) in the presence of citrate is highly dependent on factors such as pH and the metal-to-ligand ratio. Computational models can be used to predict the stability constants (log β) for the formation of various Ce(III)-citrate complexes. rsc.orgresearchgate.net These constants quantify the strength of the interaction and are essential for constructing speciation diagrams that show the distribution of different complex species as a function of pH. researchgate.net
For trivalent lanthanides and actinides, studies have identified several dominant citrate complexes across a wide pH range, such as MHCit⁰, M(HCitH)HCit²⁻, M(HCit)₂³⁻, and M(Cit)₂⁵⁻ (where M = metal ion). rsc.orgresearchgate.net By combining experimental data with computational modeling, a more accurate prediction of the dominant species under specific conditions, such as those found in biological fluids, can be achieved. rsc.orgresearchgate.net Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict the stability constants of metal-ionophore complexes based on molecular descriptors. abechem.com
Computational studies, particularly DFT, provide detailed insights into the bonding configurations within Ce(III)-citrate complexes. rsc.orgresearchgate.net These calculations can determine bond lengths, bond angles, and the coordination environment around the cerium ion. researchgate.net The models can also reveal the specific atoms of the citrate ligand that are involved in the coordination.
In europium(III)-citrate complexes, used as an analogue for other trivalent lanthanides, DFT calculations combined with FT-IR spectroscopy have shown that the carboxylate groups bind to the metal ion in a monodentate fashion. rsc.orgresearchgate.net A significant finding from these studies is the evidence for the deprotonation of the citrate's hydroxyl group at higher pH, leading to its participation in the coordination to the metal ion. rsc.orgresearchgate.net This coordination through the hydroxylate group, in addition to the carboxylate groups, results in a stronger chelate effect. rsc.orgresearchgate.netacs.org These computational insights are crucial for understanding the structure and stability of the formed complexes. nih.gov
Computational Analysis of Catalytic Pathways
While specific computational studies focusing exclusively on the catalytic pathways of cerium(III) citrate are not extensively detailed in publicly available literature, the catalytic mechanisms of cerium compounds, in general, have been a subject of significant theoretical investigation. These studies, primarily employing Density Functional Theory (DFT), provide a robust framework for predicting the plausible catalytic pathways for this compound. The catalytic activity of cerium is typically attributed to two primary mechanisms: its function as a Lewis acid and its ability to participate in redox cycling between the Ce(III) and Ce(IV) states. mdpi.com
Lewis Acid Catalysis
As a trivalent lanthanide, the Cerium(III) ion is an effective Lewis acid. nih.gov Computational models can be used to predict how the cerium(III) center in a citrate complex might activate substrates. In a proposed mechanism for reactions like the aza-Diels–Alder synthesis of tetrahydroquinolines, the Ce(III) ion activates a reactant by coordinating with a Lewis basic site, such as a nitrogen or oxygen atom. nih.gov This coordination polarizes the substrate, making it more susceptible to nucleophilic attack or cycloaddition.
DFT calculations for such pathways would typically involve:
Geometry Optimization: Determining the three-dimensional structure of the this compound-substrate complex.
Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
While a specific computational study for the aza-Diels-Alder reaction catalyzed by this compound is not available, analyses of similar Lewis acid-catalyzed reactions show that the catalyst lowers the activation energy of the rate-determining step, thereby accelerating the reaction. researchgate.netnih.gov
Redox Catalysis
The facile and reversible redox couple between Ce(III) and Ce(IV) is the cornerstone of cerium's extensive application in oxidation catalysis. mdpi.com Computational studies on ceria (CeO₂) and various cerium complexes have provided deep insights into these redox mechanisms. rsc.orgnih.gov The citrate ligand, being an alpha-hydroxy acid, is expected to strongly influence the redox potential of the cerium ion and participate directly in the catalytic cycle.
A generalized catalytic cycle for an oxidation reaction, as predicted by computational models, would involve:
Oxidation of the Catalyst: The Ce(III)-citrate complex is oxidized to a Ce(IV)-citrate species by an oxidant (e.g., a peroxide or oxygen). DFT calculations can model this step, predicting the feasibility and energetics of the electron transfer.
Substrate Oxidation: The newly formed, highly oxidizing Ce(IV) species abstracts electrons from the substrate, leading to its oxidation.
Catalyst Regeneration: The cerium center is reduced back to Ce(III), completing the catalytic cycle and regenerating the active catalyst.
Computational investigations combining DFT with spectroscopic and kinetic data have been instrumental in elucidating the charge-transfer mechanism for the Ce(III)/Ce(IV) couple in various acidic media. nih.govacs.org These studies reveal that the coordination environment, including the number and type of coordinating ligands and water molecules, dramatically affects the redox potential and the energy required for the electron transfer. nih.govacs.org The citrate ligand, with its carboxylate and hydroxyl groups, would chelate the cerium ion, and computational models could predict how this specific coordination sphere stabilizes the Ce(IV) state, a crucial factor for its catalytic efficiency.
The following table illustrates the type of data that computational analyses provide for cerium-based catalytic systems. The values presented are representative examples from DFT studies on related cerium systems and are intended to demonstrate the predictive power of these theoretical methods.
| Catalytic System | Reaction Step | Computational Method | Calculated Parameter | Representative Value |
|---|---|---|---|---|
| CeO₂-based Catalyst | CO Oxidation (CO + O → CO₂) | DFT+U | Activation Energy (Ea) | 0.4 - 1.2 eV |
| Ce(III)/Ce(IV) in H₂SO₄ | Electron Transfer | DFT | Ligand-Exchange Free Energy | -28.9 kJ/mol |
| Ce-doped Perovskite | NO Adsorption | DFT | Adsorption Energy | -1.5 to -2.0 eV |
| Generic Lewis Acid Catalysis | Diels-Alder Cycloaddition | DFT (B3LYP) | Activation Free Energy (ΔG‡) | 15 - 25 kcal/mol (catalyzed) |
In Vitro Biological Research with Cerium Iii Citrate and Citrate Stabilized Cerium Nanomaterials
Cellular Interactions and Biological Activities
The unique redox properties of cerium, cycling between Ce³⁺ and Ce⁴⁺ states, are central to the biological activities of its compounds. mdpi.com Citrate (B86180), as a stabilizing agent for cerium oxide nanoparticles (nanoceria), creates a stable colloidal dispersion, which is crucial for its biological applications. mdpi.com
Citrate-stabilized cerium oxide nanoparticles have demonstrated protective effects on various cell types, including fibroblasts and mesenchymal stem cells (MSCs), particularly under conditions of stress.
In studies involving primary mouse fibroblasts, pretreatment with ultra-small, citrate-stabilized cerium oxide nanoparticles was shown to protect the cells from radiation-induced oxidative stress. nih.govdntb.gov.ua This protective action resulted in the maintenance of high dehydrogenase activity, a key indicator of metabolic function, and a reduction in the number of apoptotic cells. nih.govdntb.gov.ua Similarly, cerium nitrate (B79036) has been noted to accelerate the recovery of fibroblasts in wound healing contexts. mdpi.com
Research on human mesenchymal stem cells (hMSCs) has shown that cerium-containing nanoparticles can shield these cells from radiation-induced arrest of proliferation, thereby increasing their viability and preserving mitochondrial membrane potential. mdpi.com In studies on adipose tissue-derived MSCs, low doses of cerium were found to increase cellular viability during slow freezing and thawing processes, suggesting a role in mitigating cryopreservation-induced damage. nih.gov Furthermore, cerium oxide nanoparticles have been observed to inhibit the adipogenic differentiation of rat MSCs by reducing the reactive oxygen species (ROS) necessary for the process. researchgate.net
| Cell Type | Cerium Compound | Observed In Vitro Effects | Source |
|---|---|---|---|
| Primary Mouse Fibroblasts | Citrate-Stabilized CeO₂ Nanoparticles | Protects from radiation-induced oxidative stress; maintains high dehydrogenase activity; decreases apoptosis. | nih.govdntb.gov.ua |
| Human Mesenchymal Stem Cells (hMSC) | Cerium(III) Fluoride (B91410) Nanoparticles | Protects from radiation-induced proliferation arrest; increases viability; preserves mitochondrial membrane potential. | mdpi.com |
| Adipose Tissue-Derived Mesenchymal Stem Cells (Mouse) | Cerium | Increased cellular viability after slow freezing and thawing at low doses. | nih.gov |
| Rat Mesenchymal Stem Cells | Cerium Oxide Nanoparticles | Inhibits adipogenic differentiation by reducing ROS. | researchgate.net |
Cerium oxide nanoparticles have been studied for their effects on human keratinocytes, the primary cell type in the epidermis, particularly in the context of protection against environmental stressors like UV radiation.
Studies on both primary human keratinocytes and the immortalized HaCaT cell line show that nanoceria can provide significant protection against UVB-induced damage. ucf.edu Nanoceria were found to reduce UVB-induced DNA damage, mutagenesis, and apoptosis, which helps to minimize cell loss and accelerate recovery. ucf.edu This protective effect is attributed to the strong antioxidant properties of the nanoparticles. ucf.edu While nanoceria promoted the basal proliferation of primary keratinocytes, this effect was not observed in the p53-null HaCaT cells. ucf.edu
Further research has demonstrated that cerium oxide nanoparticles enhance the motility and/or proliferation of cultured keratinocytes. nih.gov In cytotoxicity assessments on HaCaT cells, cerium oxide nanoparticles exhibited low toxicity and were effective at reducing intracellular ROS levels. nih.gov
| Cell Line | Cerium Compound | Key Findings | Source |
|---|---|---|---|
| Primary Human Keratinocytes | Cerium Oxide Nanoparticles | Protects from UVB-induced DNA damage, mutagenesis, and apoptosis; promotes basal proliferation. | ucf.edu |
| HaCaT (Immortalized Human Keratinocytes) | Cerium Oxide Nanoparticles | Reduces UVB-induced cytotoxicity; does not accelerate basal proliferation; low toxicity observed. | ucf.edunih.gov |
| Cultured Keratinocytes | Cerium Oxide Nanoparticles | Enhances cell motility and/or proliferation. | nih.gov |
A significant body of in vitro research has established the potent antioxidant capabilities of cerium oxide nanoparticles across a diverse range of cell types. This activity is primarily due to their ability to scavenge reactive oxygen species (ROS).
Neuronal Cells: In a mouse hippocampal brain slice model of ischemia, cerium oxide nanoparticles demonstrated significant neuroprotective effects. ucf.edu Studies using PC12 neuron-like cells showed that exposure to the nanoparticles led to reduced ROS production in cells stimulated with hydrogen peroxide. Similarly, in models of oxygen-glucose deprivation/reoxygenation, cerium oxide nanoparticles were able to eliminate ROS in hippocampal neurons.
Endothelial Cells: The antioxidant activity of cerium oxide nanoparticles has been confirmed in human cerebral microvascular endothelial cells, where treatment restored basal ROS levels after exposure to amyloid-β oligomers. In mouse brain microvascular endothelial cells, the nanoparticles effectively eliminated ROS following oxygen-glucose deprivation/reoxygenation.
Stem Cells: As noted previously, cerium-containing nanoparticles protect human mesenchymal stem cells from radiation-induced oxidative stress and can modulate differentiation pathways by controlling intracellular ROS levels. mdpi.comresearchgate.net
Gastrointestinal Cells: Research has shown that cerium oxide nanoparticles have ROS scavenging capabilities that provide protection in gastrointestinal epithelium models.
The core of the antioxidant effect of cerium-based nanomaterials lies in their direct ability to scavenge a variety of harmful reactive oxygen species. In vitro studies have consistently demonstrated that citrate-stabilized cerium oxide nanoparticles can significantly reduce levels of highly reactive molecules like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). nih.govnih.gov
The mechanism of action is rooted in the unique surface chemistry of nanoceria, which features a high number of oxygen vacancies and the coexistence of Ce³⁺ and Ce⁴⁺ oxidation states. This structure allows the nanoparticles to catalytically scavenge ROS. For instance, nanoceria can effectively scavenge superoxide (B77818) anions (•O₂⁻), hydrogen peroxide, and hydroxyl radicals, converting them to less harmful counterparts. This ROS scavenging has been observed in numerous cell models, including neuronal and endothelial cells, where the nanoparticles protect against oxidative stress and restore normal redox balance.
Cerium oxide nanoparticles are recognized as "nanozymes" due to their ability to mimic the function of natural antioxidant enzymes, particularly superoxide dismutase (SOD) and catalase. ucf.edu
Superoxide Dismutase (SOD)-like Activity: The SOD-mimetic activity involves the disproportionation of the superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). ucf.edu This process is driven by the oxidation of surface Ce³⁺ ions to Ce⁴⁺. The efficacy of this activity is enhanced in smaller nanoparticles and in those with a higher fraction of Ce³⁺ on their surface.
Catalase-like Activity: The catalase-mimetic activity involves the decomposition of hydrogen peroxide into water and oxygen. ucf.edu This reaction is facilitated by the reduction of Ce⁴⁺ back to Ce³⁺, which completes the catalytic cycle and regenerates the nanoparticle's surface for further ROS scavenging. Interestingly, the catalase-mimetic activity of nanoceria is often reported to be inversely related to its SOD-mimetic activity in terms of surface cerium charge.
This dual enzymatic capability allows cerium oxide nanoparticles to neutralize multiple key pathological ROS through a self-regenerating redox cycle, making them potent and durable antioxidants in cellular systems. ucf.edu
In Vitro Radioprotective Mechanisms
The potent ROS-scavenging ability of citrate-stabilized cerium oxide nanoparticles forms the basis of their radioprotective effects observed in vitro. Ionizing radiation causes damage to cells primarily through the radiolysis of water, which generates high concentrations of free radicals like hydroxyl radicals. nih.gov
Comprehensive studies have shown that ultra-small, citrate-stabilized cerium oxide nanoparticles can effectively reduce the levels of hydrogen peroxide and hydroxyl radicals in aqueous solutions under X-ray irradiation. nih.govdntb.gov.uanih.gov This chemical scavenging is a primary mechanism of protection.
When applied to cellular systems, this translates into significant biological protection. Pretreatment of primary mouse fibroblasts with these nanoparticles was shown to protect cells from radiation-induced oxidative stress, preserving metabolic activity and reducing apoptosis. nih.govdntb.gov.ua In human mesenchymal stem cells, cerium-containing nanoparticles significantly decreased the number of radiation-induced DNA double-strand breaks, a critical form of cellular damage. mdpi.com Similarly, studies on Vero cells (kidney epithelial cells) demonstrated that treatment with cerium oxide nanoparticles led to a significant increase in cell viability following irradiation. This selective protection of normal cells from radiation damage highlights the potential of these materials as radioprotective agents.
| Cell Type | Radiation Dose | Cerium Compound/Concentration | Observed Protective Effect | Source |
|---|---|---|---|---|
| Primary Mouse Fibroblasts | Sublethal X-rays | Citrate-Stabilized CeO₂ NPs (10⁻⁵ to 10⁻⁹ M) | Protection from oxidative stress; maintained dehydrogenase activity; reduced apoptosis. | nih.govdntb.gov.ua |
| Vero (Kidney Epithelial) Cells | 1, 2, and 3 Gy | CONPs (up to 600 µg/ml) | Increased cell viability by up to 17%, 23.61%, and 27.21% for 1, 2, and 3 Gy doses, respectively. | |
| Human Mesenchymal Stem Cells (hMSC) | X-ray | Cerium(III) Fluoride NPs | Increased viability and mitochondrial membrane potential; significant decrease in DNA double-strand breaks. | mdpi.com |
Reduction of Hydrogen Peroxide and Hydroxyl Radicals in Aqueous Solutions
Citrate-stabilized cerium oxide nanoparticles (nanoceria) have demonstrated significant efficacy in neutralizing harmful reactive oxygen species (ROS) in laboratory settings. rsc.orgsci-hub.st Research has shown that these nanoparticles can substantially reduce the levels of hydrogen peroxide and hydroxyl radicals in aqueous solutions, particularly under conditions of X-ray irradiation. rsc.orgsci-hub.st This action is attributed to the unique redox properties of cerium, which can cycle between its Ce³⁺ and Ce⁴⁺ oxidation states on the nanoparticle's surface. nih.govucf.edu This regenerative catalytic activity allows them to function as potent antioxidants, scavenging free radicals. nih.govnih.gov Studies on other cerium compounds, such as cerium(III) fluoride nanoparticles, have also confirmed the ability to effectively prevent the formation of these radicals, underscoring the pronounced antioxidant properties inherent to cerium-based nanomaterials. mdpi.com
The mechanism involves mimicking the activity of natural antioxidant enzymes like catalase and superoxide dismutase. nih.govmdpi.com By neutralizing hydrogen peroxide and highly reactive hydroxyl radicals, these nanoparticles can mitigate the initial steps of oxidative damage. rsc.orgmdpi.com
Table 1: Effect of Citrate-Stabilized Nanoceria on Key Reactive Oxygen Species
| Reactive Species | Observed Effect in Aqueous Solution | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Significant reduction upon X-ray irradiation | rsc.orgsci-hub.st |
Protection of Primary Mouse Fibroblasts from Radiation-Induced Oxidative Stress
The antioxidant capabilities of citrate-stabilized cerium oxide nanoparticles translate to protective effects at the cellular level. rsc.orgsci-hub.st In vitro studies have shown that pretreating primary mouse fibroblasts with these nanoparticles provides significant protection against oxidative stress induced by radiation. rsc.orgsci-hub.st This protective effect was observed across a wide range of nanoparticle concentrations, from 10⁻⁹ M to 10⁻⁵ M. rsc.orgsci-hub.st
A key indicator of this radioprotective effect is the maintenance of high dehydrogenase activity in the treated fibroblasts, a measure of cellular metabolic function and viability. rsc.orgsci-hub.st While untreated cells exposed to radiation show a marked decline in activity, those pre-incubated with nanoceria retain a healthier metabolic profile. rsc.orgsci-hub.st This suggests that the nanoparticles help preserve cellular integrity and function in the face of radiation-induced damage. nih.govtransplantology.orgnih.gov
Table 2: Radioprotective Effect of Nanoceria on Primary Mouse Fibroblasts
| Nanoparticle Concentration | Cellular Effect | Outcome | Reference |
|---|---|---|---|
| 10⁻⁹ M to 10⁻⁵ M | Pretreatment before irradiation | Protects cells from radiation-induced oxidative stress | rsc.orgsci-hub.st |
Modulation of Apoptotic Processes and Intracellular ROS Levels
Beyond general protection from oxidative stress, citrate-stabilized cerium oxide nanoparticles have been shown to directly influence specific cellular pathways related to cell death and damage. rsc.orgsci-hub.st A significant protective effect of these nanoparticles is a notable decrease in the number of apoptotic (programmed cell death) cells following radiation exposure in cultures of primary mouse fibroblasts. rsc.orgsci-hub.st
This anti-apoptotic effect is directly linked to the nanoparticles' ability to lower the levels of intracellular reactive oxygen species (ROS). rsc.orgsci-hub.st By scavenging these damaging molecules within the cell, the nanoparticles prevent the cascade of events that leads to oxidative damage and, ultimately, apoptosis. semanticscholar.orgfrontiersin.org This modulation of critical cellular processes demonstrates a comprehensive protective mechanism at the molecular and cellular levels, preventing radiation-induced damage from triggering cell death pathways. rsc.orgsci-hub.st
Table 3: Nanoceria's Influence on Apoptosis and Intracellular ROS in Irradiated Fibroblasts
| Parameter | Effect of Nanoparticle Pretreatment | Reference |
|---|---|---|
| Number of Apoptotic Cells | Decreased | rsc.orgsci-hub.st |
Hemocompatibility Assessments (In Vitro)
The evaluation of how a material interacts with blood, known as hemocompatibility, is a critical step for its potential use in biomedical applications. frontiersin.org In vitro assessments of cerium-based nanoparticles and citrate-based materials have shown favorable results, suggesting good biocompatibility.
Studies specifically focused on cerium oxide nanoparticles (nanoceria) found that they did not induce significant adverse effects on key components of the hemostatic system. nih.gov In vitro tests demonstrated that nanoceria did not notably alter coagulation processes, cause hemolysis (the rupture of red blood cells), or trigger platelet aggregation. nih.gov
Furthermore, the citrate component, used as a stabilizer, is itself known to be highly biocompatible. In vitro research on human blood has shown that citrate can reduce the activation of the complement system and granulocytes, which are involved in inflammatory responses. researchgate.net Polymeric biomaterials synthesized from citrate, such as poly(diol citrate), have also exhibited excellent hemocompatibility, characterized by reduced platelet adhesion and negligible hemolysis. researchgate.netwestlake.edu.cnnih.gov These collective findings indicate that citrate-stabilized cerium compounds are unlikely to cause adverse hematological events.
Table 4: Summary of In Vitro Hemocompatibility Findings
| Test | Material | Result | Reference |
|---|---|---|---|
| Coagulation Process | Cerium Oxide Nanoparticles | No significant effect | nih.gov |
| Hemolysis | Cerium Oxide Nanoparticles | No significant effect | nih.gov |
| Platelet Aggregation | Cerium Oxide Nanoparticles | No significant effect | nih.gov |
| Platelet Adhesion | Poly(diol citrate) | Decreased | westlake.edu.cnnih.gov |
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize Cerium(III) citrate with controlled particle size and crystallinity?
- Methodological Answer : Synthesis protocols should prioritize pH control (e.g., 4–8) and citrate-to-Ce³⁺ molar ratios to regulate nucleation and growth. For example, adjusting pH to neutral or mild alkaline conditions promotes heterogeneous nucleation, while acidic conditions stabilize precursor solutions . Characterization via XRD and TEM is critical to confirm crystallinity and size distribution.
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers away from oxidizing agents, as Ce³⁺ may react under acidic or high-temperature conditions. Refer to SDS guidelines for spill management and disposal (e.g., neutralization with bicarbonate) .
Q. How should researchers characterize the complexation stability of this compound in aqueous solutions?
- Methodological Answer : Employ UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands (200–300 nm) and potentiometric titration to determine stability constants. Compare results with thermodynamic databases (e.g., IUPAC) to validate coordination modes (e.g., bidentate vs. tridentate citrate binding) .
Advanced Research Questions
Q. How does the oxidation state of cerium (III vs. IV) influence its interaction with citrate in redox-active systems?
- Methodological Answer : Ce³⁺-citrate complexes are more stable under reducing conditions, while Ce⁴⁺ may oxidize citrate, altering ligand availability. Use cyclic voltammetry to map redox potentials and ICP-MS to quantify Ce³⁺/Ce⁴⁺ ratios post-reaction. For example, in acidic media, Ce⁴⁺ oxidizes citrate to acetonedicarboxylate, complicating speciation analysis .
Q. What experimental strategies resolve contradictions in dissolution kinetics studies of this compound nanoparticles in physiological media?
- Methodological Answer : Standardize buffer composition (e.g., PBS vs. simulated body fluid) and temperature (37°C) to mimic physiological conditions. Use in-situ DLS and XAS to track real-time dissolution and surface transformations. Address discrepancies by comparing datasets from multiple techniques (e.g., ICP-OES for bulk release vs. TEM for surface morphology) .
Q. How can solvent extraction techniques separate this compound from mixed rare-earth solutions?
- Methodological Answer : Optimize extraction using D2EHPA in kerosene at pH 2–3, where Ce³⁺ selectivity over Y³⁺ exceeds 90%. Post-extraction, strip Ce³⁺ with 2 M HNO₃ and validate purity via ICP-OES. Include a table comparing extraction efficiencies:
| pH | Ce³⁺ Recovery (%) | Y³⁺ Recovery (%) |
|---|---|---|
| 1.5 | 78 | 15 |
| 2.0 | 92 | 8 |
| 3.0 | 85 | 20 |
| Data adapted from solvent extraction studies using D2EHPA . |
Data Integrity & Academic Standards
Q. How should researchers address citation inconsistencies when referencing this compound studies in publications?
- Methodological Answer : Use Web of Science’s Cited Reference Search with truncated author names and titles to capture variants (e.g., "Cerium citrate" vs. "Ce citrate"). Cross-check primary sources (e.g., peer-reviewed journals) and avoid citing non-peer-reviewed platforms like patents without validation .
Q. What steps ensure reproducibility of this compound-based catalytic studies in oxidative degradation of polymers?
- Methodological Answer : Document catalyst loading (e.g., 0.1–1.0 wt%), UV exposure time, and thermal conditions. Replicate control experiments (e.g., Ce³⁺ vs. Ce⁴⁺ stearate in LDPE degradation) and share raw data (DSC/TGA curves) as supplementary material. Reference standardized protocols from journals like Electrochimica Acta for electrochemical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
